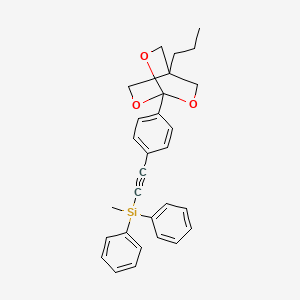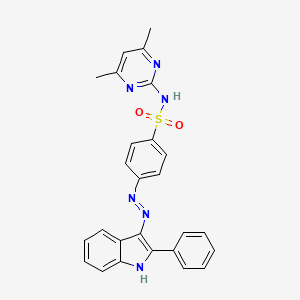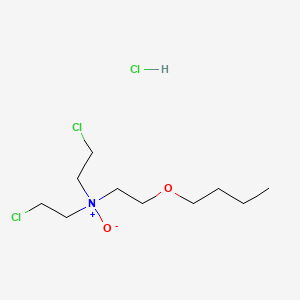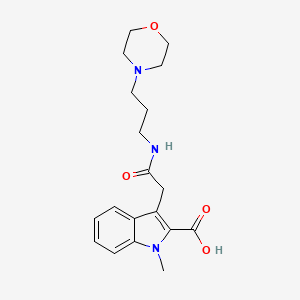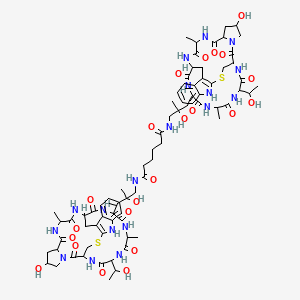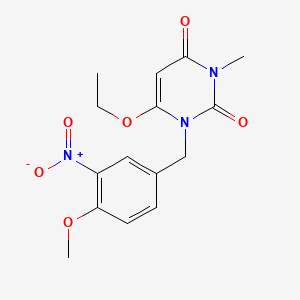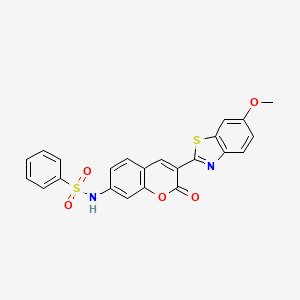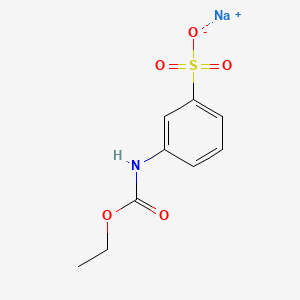
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include multiple functional groups such as chloro, fluoro, hydroxyl, sulpho, and azo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and fluoro substituents. The azo coupling reaction is a critical step, where the naphthalene ring is diazotized and coupled with the pyrimidine derivative. The final step involves sulfonation to introduce the sulpho groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is essential for optimizing the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted pyrimidines
Applications De Recherche Scientifique
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. For example, the azo group can interact with active sites of enzymes, while the sulpho groups enhance solubility and facilitate cellular uptake. The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, potassium salt
- 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, calcium salt
Uniqueness
The sodium salt form of this compound is unique due to its specific solubility and reactivity properties. Compared to its potassium and calcium counterparts, the sodium salt may exhibit different biological activities and industrial applications. The presence of sodium ions can influence the compound’s interaction with biological systems and its overall stability.
Propriétés
Numéro CAS |
83763-60-4 |
|---|---|
Formule moléculaire |
C25H12Cl3FN5Na3O10S3 |
Poids moléculaire |
832.9 g/mol |
Nom IUPAC |
trisodium;4-[[5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-yl]amino]-5-hydroxy-6-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C25H15Cl3FN5O10S3.3Na/c26-18-20(23(27)28)31-25(29)32-24(18)30-13-7-8-15(45(36,37)38)12-9-16(46(39,40)41)19(21(35)17(12)13)34-33-14-6-5-10-3-1-2-4-11(10)22(14)47(42,43)44;;;/h1-9,23,35H,(H,30,31,32)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3 |
Clé InChI |
VMSVFXLZEYRALO-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=C5Cl)C(Cl)Cl)F)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


